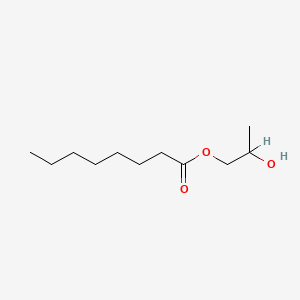
Octanoato de 2-hidroxipropilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxypropyl octanoate is an organic compound belonging to the class of fatty acid esters. It is characterized by its molecular formula, C11H22O3, and is commonly used in various industrial and scientific applications due to its unique chemical properties .
Aplicaciones Científicas De Investigación
2-Hydroxypropyl octanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is utilized in studies involving lipid metabolism and as a model compound for studying ester hydrolysis.
Medicine: It is investigated for its potential use in drug delivery systems due to its biocompatibility and ability to enhance the permeability of pharmaceutical compounds.
Industry: 2-Hydroxypropyl octanoate is employed in the production of cosmetics, lubricants, and plasticizers.
Mecanismo De Acción
Target of Action
2-Hydroxypropyl octanoate is a fatty acid ester . Fatty acid esters are known to interact with various targets in the body, including enzymes, receptors, and transport proteins.
Mode of Action
They can also be incorporated into cell membranes, affecting their fluidity and permeability .
Biochemical Pathways
Fatty acid esters can participate in various biochemical processes, including lipid metabolism and signal transduction .
Pharmacokinetics
Fatty acid esters are generally lipophilic, which can influence their absorption and distribution in the body .
Result of Action
Fatty acid esters can affect cell function by altering membrane properties or modulating signal transduction pathways .
Action Environment
The action of 2-Hydroxypropyl octanoate can be influenced by various environmental factors. For example, the presence of other lipids can affect the absorption and distribution of this compound. Additionally, factors such as pH and temperature can influence its stability and efficacy .
Métodos De Preparación
2-Hydroxypropyl octanoate can be synthesized through esterification reactions involving octanoic acid and 2-hydroxypropyl alcohol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion. Industrial production methods may involve continuous flow reactors to enhance efficiency and yield .
Análisis De Reacciones Químicas
2-Hydroxypropyl octanoate undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other functional groups under specific conditions.
Comparación Con Compuestos Similares
2-Hydroxypropyl octanoate can be compared with other fatty acid esters such as:
Propylene glycol caprylate: Similar in structure but differs in the length of the fatty acid chain.
Octanoic acid, 1,2-propyleneglycol ester: Another ester of octanoic acid with slight variations in the alcohol component.
Octanoic acid, ester with 1,2-propanediol: Shares similar properties but may exhibit different reactivity and applications.
These comparisons highlight the unique properties of 2-Hydroxypropyl octanoate, such as its specific ester linkage and its effectiveness as a permeation enhancer in pharmaceutical applications.
Propiedades
Número CAS |
31565-12-5 |
|---|---|
Fórmula molecular |
C11H24O4 |
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
octanoic acid;propane-1,2-diol |
InChI |
InChI=1S/C8H16O2.C3H8O2/c1-2-3-4-5-6-7-8(9)10;1-3(5)2-4/h2-7H2,1H3,(H,9,10);3-5H,2H2,1H3 |
Clave InChI |
FSVSNKCOMJVGLM-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)OCC(C)O |
SMILES canónico |
CCCCCCCC(=O)O.CC(CO)O |
Sinónimos |
PROPYLENE GLYCOL CAPRYLATE; Octanoic acid, monoester with 1,2-propanediol; PROPYLENEGLYCOLMONOCAPRYLATE; CAPRYOL90; Propylene Glycol Monocaprylate Type I (1 g); Propylene Glycol Monocaprylate Type II (1 g) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















